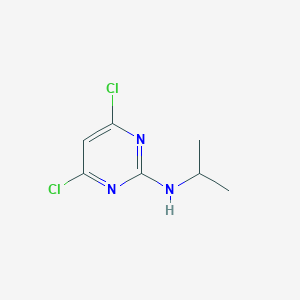

4,6-dichloro-N-isopropylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-4(2)10-7-11-5(8)3-6(9)12-7/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHWROSQEFDOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599551 | |

| Record name | 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-16-7 | |

| Record name | 4,6-Dichloro-N-(1-methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro N Isopropylpyrimidin 2 Amine

Introduction of the N-isopropylamino Moiety via Nucleophilic Substitution

Reaction Conditions and Catalysis in N-isopropylamino Group Introduction

The introduction of the N-isopropylamino group onto the 4,6-dichloropyrimidine (B16783) scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, in this case, a chlorine atom, by isopropylamine. The efficiency and selectivity of this reaction are highly dependent on the chosen conditions.

Solvent-Free Reaction Environments

A noteworthy and environmentally conscious approach to the synthesis of 2-aminopyrimidine derivatives, including 4,6-dichloro-N-isopropylpyrimidin-2-amine, is the use of solvent-free reaction conditions. In one reported method, the synthesis is carried out by heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine (B145751) with the corresponding amine at temperatures ranging from 80–90 °C. mdpi.com This approach offers several advantages, including reduced environmental impact, operational simplicity, and often, shorter reaction times with high product yields. The absence of a solvent minimizes waste generation and simplifies the purification process, as the product can often be isolated by simply adding water to the reaction mixture to precipitate the product. mdpi.com

The viability of solvent-free synthesis is contingent on the physical properties of the reactants, which must be able to interact effectively in the absence of a solvent. The elevated temperatures provide the necessary energy to overcome the activation barrier for the reaction.

Role of Acid-Trapping Agents in Reaction Efficiency

Nucleophilic aromatic substitution reactions involving amines as nucleophiles generate a hydrohalic acid (in this case, hydrochloric acid) as a byproduct. This acid can protonate the amine nucleophile, rendering it non-nucleophilic and thereby halting the reaction. To ensure the reaction proceeds to completion, an acid-trapping agent, or base, is essential.

In the synthesis of 2-aminopyrimidine derivatives, triethylamine (B128534) (Et3N) is commonly employed as an acid-trapping agent. mdpi.com Triethylamine is a tertiary amine and therefore does not compete with the primary or secondary amine nucleophile in the substitution reaction. Its role is to neutralize the in-situ generated hydrochloric acid, forming triethylammonium chloride. This prevents the protonation of the isopropylamine, ensuring its availability to act as a nucleophile throughout the reaction. The general reaction is depicted below:

2-amino-4,6-dichloropyrimidine + isopropylamine + Et3N → this compound + Et3N·HCl

The use of a suitable base is critical for achieving high yields in these amination reactions. The choice of base and its stoichiometry relative to the reactants are important parameters to optimize for any specific synthesis.

Advanced Synthetic Approaches to Pyrimidine (B1678525) Scaffolds

Beyond the functionalization of a pre-formed pyrimidine ring, advanced synthetic strategies focus on the initial construction of the pyrimidine scaffold itself. These methods offer versatility in introducing a wide range of substituents.

Multi-Component Condensation Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of pyrimidine rings, MCRs offer an efficient and atom-economical approach.

One common strategy involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source, such as an amidine or urea. While not directly producing this compound, these methods can generate highly substituted pyrimidine cores that can be further modified. For instance, a four-component reaction of acetophenone derivatives, malononitrile, aldehyde derivatives, and ammonium carbonate can be used to synthesize 2-aminopyridine derivatives under solvent-free conditions, showcasing the potential of MCRs in building nitrogen-containing heterocycles. mdpi.com The principles of these reactions could be adapted to target specific pyrimidine structures.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| 1,3-Diketone | Aldehyde | Amidine | Acid or Base Catalyst | Tetrahydropyrimidine |

| Enaminone | Primary Amine | Various | Solvent-free | 2-Aminopyridine |

This table illustrates general examples of multi-component reactions for the synthesis of heterocyclic compounds related to pyrimidines.

Oxidative Annulation Strategies in Pyrimidine Synthesis

Oxidative annulation is a process where a ring is formed through a cyclization reaction that involves an oxidation step. This approach can be utilized for the synthesis of pyrimidines from acyclic precursors. A metal-free approach for the synthesis of multi-substituted pyrimidines involves the [3+3] annulation of amidines with α,β-unsaturated ketones to form a dihydropyrimidine intermediate. rsc.org This intermediate is then oxidized to the aromatic pyrimidine. Visible-light-enabled photo-oxidation has been demonstrated as a green and mild method for this final aromatization step, avoiding the need for transition-metal catalysts. rsc.org

Another strategy involves the cascade annulation of isopropene derivatives, which act as C3 synthons, with an "N" source like ammonium iodide and a carbon source such as formaldehyde or dimethyl sulfoxide. nih.govacs.org This method allows for the efficient formation of intermolecular C-N and C-C bonds to construct the pyrimidine ring.

| Reactant 1 | Reactant 2 | Key Step | Advantage |

| Amidine | α,β-Unsaturated Ketone | [3+3] Annulation followed by oxidation | Metal-free, green conditions |

| Isopropene Derivative | Ammonium Iodide & Carbon Source | Cascade Annulation | High selectivity, efficient bond formation |

This table summarizes key features of oxidative annulation strategies for pyrimidine synthesis.

Transition Metal-Catalyzed Pyrimidine Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. Various transition metals, such as palladium, copper, rhodium, and iridium, can catalyze the formation of C-N and C-C bonds necessary for the construction of the pyrimidine ring.

For instance, palladium-catalyzed cross-coupling reactions are widely used for the amination of chloropyrimidines. A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been developed, favoring substitution at the C4 position. acs.org While this example illustrates the functionalization of a pyrimidine, transition metals can also be involved in the initial ring formation.

Modern strategies in transition-metal catalysis focus on the development of efficient and selective methods for constructing complex aliphatic amines, which are relevant for the synthesis of N-alkylaminopyrimidines. nih.gov These methods include hydroamination and hydroaminoalkylation, as well as C-H functionalization, offering novel pathways to substituted pyrimidines. The presence of a pyridyl directing group in N-aryl-2-aminopyridines can facilitate stable complex formation with metals, leading to cyclization and functionalization reactions. rsc.org

| Catalyst Type | Reaction Type | Substrates | Key Feature |

| Palladium | Cross-coupling | Dichloropyrimidines, Amines | High regioselectivity |

| Copper | Asymmetric Synthesis | α,β-Unsaturated Carbonyls | Enantioselective formation of amino groups |

| Rhodium/Iridium | C-H Activation/Annulation | Various | Direct functionalization of C-H bonds |

This table provides an overview of different transition metal-catalyzed approaches relevant to pyrimidine synthesis.

Reactivity and Mechanistic Investigations of 4,6 Dichloro N Isopropylpyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of various functional groups onto the pyrimidine (B1678525) ring. nih.govresearchgate.net The reactivity of 4,6-dichloro-N-isopropylpyrimidin-2-amine in SNAr reactions is governed by the electronic properties of the pyrimidine ring and the nature of the attacking nucleophile.

Regioselective Displacement of Chloro-Substituents at C4 and C6 Positions

In symmetrically substituted 4,6-dichloropyrimidines, such as the title compound, the two chlorine atoms are chemically equivalent. mdpi.com Consequently, monosubstitution can occur at either the C4 or C6 position without inherent regioselectivity. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom for subsequent substitutions.

Studies on analogous 2-amino-4,6-dichloropyrimidines have shown that SNAr reactions with various amines can proceed under stoichiometric control to achieve monosubstitution. mdpi.com For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines under reflux in ethanol (B145695) with triethylamine (B128534) afforded monosubstituted products. mdpi.com Similar reactivity is expected for this compound.

Influence of Nucleophile Characteristics and Reaction Parameters on SNAr Selectivity

The outcome of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. In the case of dichloropyrimidines, competition between different nucleophiles can lead to varied products. For example, in reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of alcohols as solvents in the presence of a base like NaOH can lead to the formation of alkoxide ions, which are strong nucleophiles. mdpi.com This can result in a competition between the intended amine nucleophile and the alkoxide, leading to a mixture of aminated and alkoxylated products. mdpi.com

The steric and electronic properties of the amine nucleophile also play a crucial role. researchgate.net Sterically hindered amines may exhibit different selectivity compared to less hindered ones. researchgate.net Furthermore, the basicity and nucleophilicity of the amine, which can be modulated by substituents, affect the reaction rate and selectivity. researchgate.net For instance, less basic amines, resulting from electron-withdrawing groups, have been shown to be less reactive in SNAr reactions with chloropyrimidines. researchgate.net

| Nucleophile Type | General Reactivity/Selectivity | Reference |

| Primary Aliphatic Amines | Can selectively displace a chloro group. | researchgate.net |

| Secondary Aliphatic Amines | Can selectively displace a chloro group. | researchgate.net |

| Anilines | Can selectively displace a chloro group. | researchgate.net |

| Alkoxides | Can compete with amine nucleophiles, leading to mixtures. | mdpi.com |

Postulated Meisenheimer Intermediate Pathways in SNAr Reactions

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govfrontiersin.org In the reaction of this compound with a nucleophile, the first step is the attack of the nucleophile at either the C4 or C6 position, forming a tetrahedral Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. mdpi.comnih.gov

Recent studies, however, have proposed that some SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex is a transition state rather than a stable intermediate. researchgate.netchemrxiv.org The specific pathway, whether stepwise or concerted, is influenced by factors such as the substrate, nucleophile, and leaving group. nih.govchemrxiv.org For highly activated systems with good leaving groups, a concerted mechanism may be favored. nih.gov

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively. nih.govorganic-chemistry.org These methods have been successfully applied to chloropyrimidines to create diverse molecular architectures.

For this compound, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids would be expected to occur regioselectively at one of the chloro positions, yielding a C-C coupled product. The reactivity of chloro-heterocycles like dichloropyrimidines in Suzuki reactions is well-established, often proceeding efficiently under microwave irradiation. mdpi.com While 2,4-dichloropyrimidines typically show selectivity for the C4 position, the symmetrical nature of the 4,6-dichloro isomer would likely lead to a single monosubstitution product. mdpi.com

Similarly, the Buchwald-Hartwig amination offers a route to introduce a second, different amino group at the remaining chloro-position after an initial SNAr or another cross-coupling reaction. nih.govorganic-chemistry.org This reaction is a versatile method for N-arylation and has been widely used with heteroaryl chlorides. nih.govresearchgate.net The choice of palladium catalyst and ligand is crucial for achieving high efficiency in these transformations, especially with sterically demanding or electronically diverse substrates. nih.gov

| Reaction Type | Reagents | Expected Product | Reference |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | 4-Aryl-6-chloro-N-isopropylpyrimidin-2-amine | mdpi.com |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 4-Amino-6-chloro-N-isopropylpyrimidin-2-amine or 4,6-Diamino-N-isopropylpyrimidine | nih.govorganic-chemistry.org |

Suzuki-Miyaura Coupling Applications of Dichloropyrimidine Substrates

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and dichloropyrimidine substrates like this compound are valuable building blocks in this context. libretexts.org The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for selective and sequential reactions. Generally, the C4 position is more reactive towards Suzuki coupling due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.comresearchgate.net

Research on related dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661), has shown that regioselective Suzuki coupling can be achieved. mdpi.comnih.gov For instance, studies have demonstrated that by carefully selecting catalysts, bases, and solvents, one can favor the substitution at the C4 position. mdpi.com Microwave-assisted conditions have also been developed to afford quick and efficient regioselective synthesis of C4-substituted pyrimidines. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the principles derived from similar dichloropyrimidine systems are applicable. The choice of palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate are common starting points for such transformations. mdpi.comresearchgate.net The solvent also plays a critical role, with alcoholic solvent mixtures sometimes offering greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Catalyst | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 °C | Mono-arylated product at C4 | mdpi.comresearchgate.net |

| Pd/IPr | Cs₂CO₃ | Toluene/H₂O | Room Temp | C4-selective coupling | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 °C | Sequential C4 and C6 diarylation | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a substrate for other important transition metal-catalyzed reactions, including the Buchwald-Hartwig amination and Sonogashira coupling.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, converting the C-Cl bonds to C-N bonds. wikipedia.orglibretexts.org This reaction is crucial for synthesizing various amino-substituted pyrimidines. The regioselectivity of the amination can be controlled, often favoring the C4 position. acs.org For example, a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed, showing strong preference for the formation of the C4-isomer. acs.org The choice of ligand and base is critical in directing the selectivity and efficiency of the reaction. wikipedia.org While direct coupling of ammonia (B1221849) can be challenging, ammonia equivalents are often successfully employed. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and it is applicable to dichloropyrimidine substrates. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper co-catalyst. wikipedia.org The reactivity of the two chlorine atoms can be differentiated to allow for selective alkynylation. Studies on related dihalopurines have shown that the choice of palladium ligand can switch the site of alkynylation, a principle that can be extended to dichloropyrimidines. rsc.org

Table 2: Overview of Other Coupling Reactions on Dichloropyrimidines

| Reaction | Catalyst System | Typical Substrates | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand (e.g., BINAP) | Secondary amines, anilines | 4-Amino-6-chloropyrimidines | wikipedia.orgacs.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkynes | 4-Alkynyl-6-chloropyrimidines | wikipedia.orgorganic-chemistry.org |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Alkenes | 4-Alkenyl-6-chloropyrimidines | rsc.org |

Functional Group Transformations and Heterocyclic Ring Modifications

The reactivity of this compound extends to various functional group transformations and modifications of the heterocyclic ring.

Reductive Amination Pathways of Pyrimidine Derivatives

Reductive amination is a method to form amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com While the pyrimidine ring itself doesn't typically undergo direct reductive amination, this pathway can be relevant in multi-step syntheses where a derivative of this compound is first converted to a carbonyl-containing intermediate. For instance, a formyl group could be introduced, which can then participate in a reductive amination. A tandem reductive amination/intermolecular SNAr sequence has been developed for the synthesis of amine-containing pyrimidines, showcasing the utility of this reaction in building more complex molecules from pyrimidine scaffolds. nih.gov

Alkylation Studies on Pyrimidine Nitrogen Atoms

The nitrogen atoms in the pyrimidine ring can be alkylated, although this is less facile than in pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org Protonation and alkylation typically occur at only one of the ring nitrogen atoms. wikipedia.orgresearchgate.net The N-alkylation of pyrimidines is an important transformation for producing building blocks for various applications. ias.ac.in While direct alkylation of the ring nitrogens in this compound might be challenging, N-alkylation of the exocyclic amino group is also a possibility, though less common. The use of alcohols as alkylating agents in the presence of a catalyst is a common industrial method for N-alkylation. wikipedia.orgnih.gov

Intramolecular and Intermolecular Cyclization Reaction Potential

The two chlorine atoms on the pyrimidine ring provide handles for constructing fused heterocyclic systems through cyclization reactions. A derivative of dichloropyrimidine, 4,6-dichloro-5-formylpyrimidine, has been used in a practical strategy to prepare highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones through a cyclization reaction involving an intramolecular amide addition to an iminium intermediate. nih.gov This demonstrates the potential for using this compound derivatives in the synthesis of more complex, fused-ring systems. Such intramolecular cyclizations are valuable for creating diverse molecular scaffolds.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

No specific ¹H or ¹³C NMR data for 4,6-dichloro-N-isopropylpyrimidin-2-amine could be located. For the related compound, 2-amino-4,6-dichloropyrimidine (B145751), ¹H NMR spectra are available, which could offer a basis for predicting the spectral characteristics of the target compound. However, the introduction of the isopropyl group would significantly alter the chemical shifts and coupling constants, making any such prediction purely theoretical.

A detailed mass spectrum and fragmentation analysis for this compound is not available in the searched literature. While the mass spectrum of 2-amino-4,6-dichloropyrimidine is documented, the fragmentation pattern would differ due to the presence of the isopropyl substituent.

Specific UV-Vis spectroscopic data detailing the electronic transitions and protonation behavior of this compound has not been reported. Comparative data from 2-amino-4,6-dichloropyrimidine exists but is not directly applicable.

Crystallographic Analysis

Without crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be conducted. Any discussion on potential hydrogen bonding, halogen bonding, or van der Waals interactions would be speculative.

Investigation of Conformational Preferences in the Crystalline Phase

As no crystal structure data for this compound has been publicly reported, a detailed investigation of its conformational preferences in the crystalline phase is not possible.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Characterization

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like 4,6-dichloro-N-isopropylpyrimidin-2-amine, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find its lowest energy conformation. nih.gov Research on the related molecule, 2-amino-4,6-dichloropyrimidine (B145751), has utilized both MP2 and B3LYP methods with various extended basis sets to calculate its optimal geometry, including bond lengths and angles. researchgate.net Similar calculations for 4,6-dichloropyrimidine (B16783) have also been performed, providing a basis for comparison. nih.govresearchgate.net

Once the geometry is optimized, the electronic structure can be characterized. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. For instance, in a study of pyrimidine-2-thione derivatives, the HOMO-LUMO gap was used to predict the relative stability of the compounds. nih.gov

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other species.

Table 1: Exemplar Calculated Electronic Properties for a Pyrimidine (B1678525) Derivative using DFT

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity |

Note: The data in this table is illustrative and based on typical values for substituted pyrimidine derivatives. Specific values for this compound would require dedicated calculations.

Theoretical Prediction of Reactivity and Reaction Pathways

DFT can also predict how a molecule will behave in a chemical reaction. By analyzing the LUMO and LUMO maps, chemists can predict the most likely sites for nucleophilic attack. For dichloropyrimidines, a key reaction is Nucleophilic Aromatic Substitution (SNAr). wuxiapptec.com Computational studies on 2,4-dichloropyrimidines have shown that the regioselectivity of these reactions is highly sensitive to the substituents on the pyrimidine ring. wuxiapptec.com By calculating the distribution of the LUMO, it's possible to predict whether a nucleophile will preferentially attack at the C2 or C4 position. wuxiapptec.com

Furthermore, DFT can be used to calculate the energy profiles of reaction pathways, including the energies of transition states. wuxiapptec.com This allows for a theoretical determination of which reaction product is more likely to form. For example, in the SNAr reaction of a 2,4-dichloropyrimidine (B19661) with an electron-donating group at the C-6 position, transition state calculations showed that the C-2 substitution was energetically favored over the C-4 substitution. wuxiapptec.com

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time. This is particularly useful for flexible molecules that can adopt multiple conformations. For this compound, the N-isopropyl group can rotate, leading to different spatial arrangements. MD simulations can explore this conformational space to identify the most stable and populated conformations. Studies on other pyrimidine derivatives have used MD simulations to understand how these molecules interact with biological targets, such as proteins. nih.govresearchgate.net For example, MD simulations have been used to investigate the conformational changes in proteins upon binding to a pyrimidine derivative. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Pyrimidinyl Amines

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in drug discovery and materials science. They aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. nih.govresearchgate.net For pyrimidinyl amines, QSAR models could be developed to predict their efficacy as inhibitors of a particular enzyme, for instance. nih.gov

These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. Statistical methods are then used to find a correlation between these descriptors and the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. researchgate.net QSAR studies have been successfully applied to various pyrimidine derivatives to understand the structural requirements for their biological activities, such as anti-inflammatory or anticancer effects. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |

| Topological | Connectivity indices | Atomic arrangement and branching |

| Lipophilic | LogP | Hydrophobicity/hydrophilicity |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, theoretical calculations can aid in the assignment of experimental spectroscopic data.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. nih.gov By comparing the calculated spectrum with the experimental one, chemists can confidently assign each peak to a specific atom in the molecule. This is particularly useful for complex structures where assignments may be ambiguous. Studies on pyrimidine-2-thiones have shown good agreement between experimental and DFT-calculated NMR data. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can help in the interpretation of infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for a precise assignment of the observed spectral bands. nih.govresearchgate.net For 2,4- and 4,6-dichloropyrimidine, detailed interpretations of their FT-IR and FT-Raman spectra have been reported based on calculated potential energy distributions. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption bands in the UV-Visible spectrum. This can help to understand the electronic structure and chromophores within the molecule.

Theoretical Analysis of Linear and Nonlinear Optical Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit interesting optical properties. Pyrimidine derivatives have been investigated for their potential as nonlinear optical (NLO) materials, which have applications in optoelectronics and photonics. rsc.orgnih.gov

Theoretical calculations can predict the linear and nonlinear optical properties of a molecule, such as its polarizability (α) and first and second hyperpolarizabilities (β and γ). rsc.orgacs.org These parameters quantify the molecule's response to an applied electric field and are indicative of its NLO activity. rsc.orgrsc.org For a newly synthesized pyrimidine derivative, DFT calculations were used to investigate its polarizability and hyperpolarizability, revealing its potential as an NLO material. rsc.orgrsc.org The electron-withdrawing nature of the pyrimidine ring makes it a suitable core for creating push-pull molecules with enhanced NLO properties. rsc.org Similar theoretical analyses could be applied to this compound to assess its potential in this area.

Synthesis of Novel Pyrimidine Analogs and Derivatives

The inherent reactivity of the chlorine substituents on the pyrimidine ring of this compound makes it an ideal candidate for the development of new pyrimidine-based molecules through various synthetic strategies.

Systematic Modifications at the C4 and C6 Positions via Substitution

The chlorine atoms at the C4 and C6 positions of this compound are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and often regioselective introduction of a wide variety of functional groups, leading to the generation of novel pyrimidine analogs with tailored properties.

The substitution can be carried out with a range of nucleophiles, including amines, alcohols, and thiols. For instance, the reaction with various primary and secondary amines leads to the corresponding 4- and/or 6-amino-substituted pyrimidines. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. In many cases, the chlorine at the C4 position is more reactive than the one at the C6 position, allowing for monosubstitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have also been employed to introduce aryl, heteroaryl, and alkyl groups at the C4 and C6 positions of related dichloropyrimidine systems, suggesting a similar utility for this compound. These methods significantly expand the scope of accessible derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at C4 and C6 of Related 4,6-Dichloropyrimidines

| Nucleophile | Product Type | Reference |

| Adamantane-containing amines | Mono- and di-aminated pyrimidines | nih.gov |

| Various amines | Mono-substituted amino-pyrimidines | mdpi.com |

| Indoline | 4-(Indolin-1-yl)-6-alkoxypyrimidine | mdpi.com |

This table is illustrative and based on reactions with related 4,6-dichloropyrimidine compounds.

Diversification Strategies Involving the N-isopropylamino Group

While the primary focus of derivatization is often on the reactive chloro groups, the N-isopropylamino substituent at the C2 position also offers opportunities for further molecular diversification. Although less commonly targeted for modification, this group can potentially undergo reactions such as N-alkylation or N-acylation under specific conditions.

Introduction of Complex Substituents for Enhanced Molecular Complexity

The synthetic utility of this compound is further highlighted by its ability to serve as a scaffold for the introduction of complex and sterically demanding substituents. This is critical for creating molecules with intricate three-dimensional structures, which can lead to enhanced biological activity and selectivity.

Research on related 4,6-dichloropyrimidines has demonstrated the successful introduction of bulky adamantane (B196018) moieties via nucleophilic substitution. nih.gov This suggests that this compound can similarly accommodate large and complex fragments at its C4 and C6 positions, enabling the synthesis of highly functionalized and structurally diverse pyrimidine derivatives.

Role as a Key Intermediate in Complex Heterocyclic Synthesis

Beyond the synthesis of simple substituted pyrimidines, this compound is a valuable building block for the construction of more elaborate fused and polycyclic heterocyclic systems.

Precursors for Fused Pyrimidine Systems, including Pyrrolo[2,3-d]pyrimidines

One of the most significant applications of pyrimidine derivatives is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The this compound scaffold is a potential precursor for the synthesis of various fused pyrimidines, most notably pyrrolo[2,3-d]pyrimidines.

The general strategy for the synthesis of pyrrolo[2,3-d]pyrimidines from related 4-chloropyrimidine (B154816) precursors involves a sequence of substitution and cyclization reactions. Typically, the C4-chloro group is first displaced by an appropriate amine. Subsequent intramolecular cyclization, often facilitated by a palladium catalyst, leads to the formation of the fused pyrrole (B145914) ring. While specific examples starting from this compound are not extensively documented, the established methodologies for related compounds strongly support its potential in this area.

Table 2: General Synthetic Steps for Pyrrolo[2,3-d]pyrimidines from 4-Chloropyrimidine Precursors

| Step | Reaction Type | Description |

| 1 | Nucleophilic Aromatic Substitution | Displacement of the C4-chloro group with a suitable amine. |

| 2 | Intramolecular Cyclization | Formation of the fused pyrrole ring, often via a palladium-catalyzed reaction. |

This table outlines a general synthetic pathway applicable to related compounds.

Building Blocks for the Construction of Polycyclic Heteroaromatic Frameworks

The reactivity of both chloro groups on this compound opens up possibilities for its use as a building block in the construction of more complex polycyclic heteroaromatic frameworks. Through sequential or one-pot multi-component reactions, this pyrimidine derivative can be envisioned to participate in the formation of larger ring systems.

For instance, reactions with bifunctional nucleophiles could lead to the formation of bridged or macrocyclic structures. The combination of nucleophilic substitution and cross-coupling reactions at the C4 and C6 positions provides a powerful toolset for the assembly of intricate molecular architectures with the pyrimidine ring at their core. While specific examples are sparse, the fundamental reactivity of the starting material suggests a high potential for its application in the synthesis of novel polycyclic heteroaromatics. elsevierpure.com

Derivatization and Synthetic Utility of 4,6 Dichloro N Isopropylpyrimidin 2 Amine

Intermediate in the Synthesis of Specialized Chemical Reagents and Agrochemical Precursors

The strategic placement of reactive chloro groups and an N-isopropylamino moiety makes 4,6-dichloro-N-isopropylpyrimidin-2-amine a valuable intermediate for the synthesis of more complex, highly substituted pyrimidine (B1678525) derivatives. Its utility is particularly evident in the development of specialized chemical reagents, such as precursors for pharmacologically active compounds. The dichloro-substituted pyrimidine core serves as a versatile scaffold, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

Research in the field of medicinal chemistry has demonstrated the use of this compound as a key building block in the synthesis of diaminopyrimidine derivatives. These derivatives are investigated as potential therapeutic agents, specifically as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in certain cancers googleapis.com.

In a documented synthetic pathway, this compound is reacted with another amine, such as a substituted aminopyridine, to create a more complex, unsymmetrically substituted diaminopyrimidine. This reaction typically proceeds by the displacement of one of the chlorine atoms on the pyrimidine ring by the incoming nucleophilic amine.

A specific example involves the reaction of this compound with 2-(trifluoromethyl)pyridin-4-amine. This synthesis is carried out in the presence of a strong base, like potassium 2-methylpropan-2-olate (B8740672) (potassium t-butoxide), in a suitable solvent such as acetonitrile. The reaction mixture is heated to drive the nucleophilic substitution, resulting in the formation of 6-chloro-N2-isopropyl-N4-(2-(trifluoromethyl)pyridin-4-yl)pyrimidine-2,4-diamine googleapis.com. This product serves as a crucial intermediate for further chemical elaboration into final target molecules for biological screening.

The table below summarizes the key components and the resulting intermediate from this documented synthesis.

| Reactant / Product | Chemical Name | Role in Synthesis |

| Starting Material | This compound | Pyrimidine scaffold provider |

| Reagent | 2-(trifluoromethyl)pyridin-4-amine | Nucleophile |

| Base | Potassium 2-methylpropan-2-olate | Promotes reaction |

| Solvent | Acetonitrile | Reaction medium |

| Intermediate Product | 6-chloro-N2-isopropyl-N4-(2-(trifluoromethyl)pyridin-4-yl)pyrimidine-2,4-diamine | Precursor for IDH2 inhibitors |

This interactive table details the reactants and products in a key synthetic application of this compound.

This synthetic utility underscores the importance of this compound as a foundational molecule in constructing compounds with potential therapeutic applications. While its direct application in the agrochemical sector is not as prominently documented in available literature, its reactive nature is characteristic of intermediates used in the synthesis of pyrimidine-based herbicides and fungicides googleapis.commerckmillipore.com. The general reactivity of dichloropyrimidine compounds is well-established for creating a wide array of biologically active molecules through controlled substitution reactions.

Q & A

Q. Table 1: Synthetic Conditions from Literature

| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|---|---|

| 4,6-dichloropyrimidin-2-amine + isopropyl bromide | Ethanol | 78 | 18 | 82 | HPLC | |

| 4,6-dichloropyrimidin-2-amine + isopropyl iodide | DMF | 80 | 12 | 75 | NMR |

Basic: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve molecular geometry and confirm substitution patterns (e.g., Cl and isopropyl positions) .

- NMR Spectroscopy:

- ¹H NMR: Look for isopropyl CH3 doublets (δ 1.2–1.4 ppm) and pyrimidine NH singlet (δ 8.5–9.0 ppm) .

- ¹³C NMR: Confirm pyrimidine C-Cl peaks (δ 110–120 ppm) .

- HPLC-MS: Assess purity (>98%) and detect byproducts using a C18 column (ACN/water + 0.1% TFA) .

Key Data:

Advanced: How can electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing chloro groups activate the pyrimidine ring for nucleophilic substitution, while the isopropyl group sterically hinders para positions. To study this:

Q. Table 2: Substituent Effects on Reaction Rates

| Leaving Group | Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Cl | NH2-iPr | 0.015 | 85 | |

| Br | NH2-iPr | 0.028 | 72 |

Advanced: What strategies are effective for resolving contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling: Use ¹³C-labeled pyrimidine to track bond cleavage/formation via NMR .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Monitoring: Employ ReactIR or LC-MS to detect transient intermediates (e.g., Meisenheimer complexes) .

Case Study: Discrepancies in Suzuki coupling yields were resolved by identifying trace Pd impurities via ICP-MS .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted applications?

Methodological Answer:

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

- QSAR Studies: Correlate substituent properties (Hammett σ, LogP) with bioactivity .

Example Workflow:

Generate 3D structures (Gaussian 09) and optimize geometry (B3LYP/6-31G*).

Calculate electronic descriptors (HOMO/LUMO, dipole moments).

Validate predictions with in vitro assays .

Advanced: What experimental designs are recommended for analyzing byproducts in large-scale syntheses of this compound?

Methodological Answer:

- LC-MS/MS: Use a Q-TOF mass spectrometer to identify low-abundance byproducts (e.g., dimerization products at m/z 467.1) .

- Fraction Collection: Isolate impurities via preparative HPLC and characterize via 2D NMR (COSY, HSQC) .

- DoE (Design of Experiments): Vary temperature, solvent, and stoichiometry to map byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.